molecular formula C18H22N4O3S B2532014 1-(6-methylpyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide CAS No. 1421508-04-4

1-(6-methylpyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide

Cat. No. B2532014
M. Wt: 374.46
InChI Key: GJVQTDKUJFTALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-methylpyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamide derivatives. It has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Pharmacological Applications

  • CGRP Receptor Inhibition : One study developed a scalable, stereoselective synthesis for a CGRP receptor antagonist, highlighting the compound's potential in treating diseases by inhibiting the calcitonin gene-related peptide (CGRP) receptor (Cann et al., 2012).

  • Antidepressant Activities : Research on Lu AA21004, a compound with a piperazine moiety similar to the one , investigated its metabolism and identified the enzymes involved, indicating its development for treating major depressive disorder (Hvenegaard et al., 2012).

  • Antimicrobial and Antifungal Activities : A study on carboxamide compounds containing piperazine and arylsulfonyl moieties showed that some compounds exhibited favorable herbicidal activities and excellent antifungal activities, demonstrating their potential in agricultural and pharmaceutical applications (Wang et al., 2016).

Chemical Synthesis and Molecular Studies

  • Synthesis of Piperazine Derivatives : A process for preparing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor, was established, showcasing the compound's role in central nervous system disorder treatments (Wei et al., 2016).

  • Sulfomethylation of Macrocycles : The sulfomethylation of piperazine and polyazamacrocycles with formaldehyde bisulfite in aqueous medium was described, illustrating a method for producing mixed-side-chain macrocyclic chelates, which are useful in creating contrast agents for medical imaging (van Westrenen & Sherry, 1992).

  • Molecular Modeling for Antimicrobial Activities : A study on the Schiff base derived from Sulfamerazine showed potent antibacterial and antifungal activity, with molecular modeling studies indicating the compound's interactions and potential as an antimicrobial agent (Othman et al., 2019).

properties

IUPAC Name

1-(6-methylpyridazin-3-yl)-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-13-3-8-17(21-20-13)22-11-9-14(10-12-22)18(23)19-15-4-6-16(7-5-15)26(2,24)25/h3-8,14H,9-12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVQTDKUJFTALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methylpyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide

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